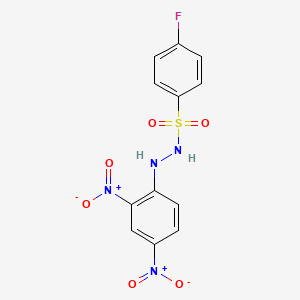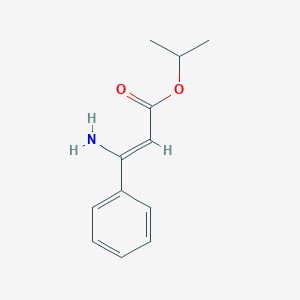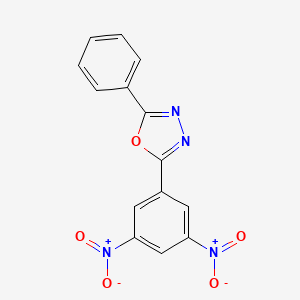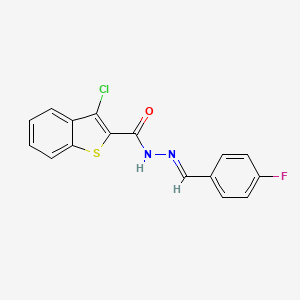
3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide
Overview
Description
3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, tuberculosis bacteria, and fungal strains. The compound has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair, and β-glucuronidase, which is involved in the metabolism of xenobiotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide have been extensively studied. The compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, the compound has been found to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, which are essential for the cell wall of the bacteria.
Advantages and Limitations for Lab Experiments
The compound 3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various scientific studies. However, the compound is highly reactive and can undergo various side reactions, which can affect the purity of the product. Additionally, the compound is highly toxic and requires special handling and disposal procedures.
Future Directions
The compound 3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide has several potential future directions. The compound can be further studied for its potential therapeutic applications, including anticancer, antitubercular, and antifungal activities. Additionally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and selectivity. Furthermore, the compound can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, 3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has shown promising results in various scientific studies. The compound has potential therapeutic applications, including anticancer, antitubercular, and antifungal activities. The compound can be synthesized using a suitable catalyst and solvent and can be isolated by filtration and recrystallization. The compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, tuberculosis bacteria, and fungal strains. The compound has several advantages and limitations for lab experiments and has several potential future directions.
Scientific Research Applications
The compound 3-chloro-N'-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, antitubercular, and antifungal activities. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess potent antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis. Additionally, the compound has been found to possess antifungal activity against various fungal strains.
properties
IUPAC Name |
3-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-14-12-3-1-2-4-13(12)22-15(14)16(21)20-19-9-10-5-7-11(18)8-6-10/h1-9H,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDJTVMYSCJBFN-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[(E)-(4-fluorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-2-quinolinecarboxamide](/img/structure/B3864040.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3864043.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B3864058.png)


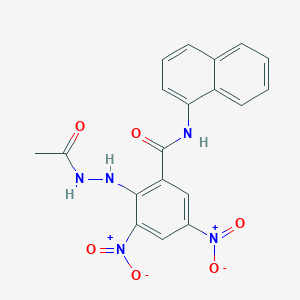


![N-[4-(cyclohexylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3864108.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3864123.png)

